molecular formula C12H18O3 B1593034 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 46399-60-4

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1593034
CAS RN: 46399-60-4
M. Wt: 210.27 g/mol
InChI Key: NNCLXDFOVCATLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be represented by the SMILES string CCOCCOC(=O)C1CC2CC1C=C2. This indicates that the compound contains an ethoxyethyl group attached to a bicyclic heptene structure with a carboxylate functional group.


Physical And Chemical Properties Analysis

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a clear liquid . It has a floral aroma with earthy fermented undertones . It is very slightly soluble and soluble in ethanol . The boiling point is 215-217 °C . The refractive index is 1.448-1.488 , and the specific gravity is 1.007-1.047 (20 °C) .

Scientific Research Applications

Polymer Synthesis and Characterization

A series of new alicyclic polymers designed for 193 nm photoresist materials were synthesized, utilizing cycloaliphatic co- and terpolymers based on derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylate. These materials were created through free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization techniques, showing promise due to their solubility in organic solvents and varying glass transition temperatures (Okoroanyanwu et al., 1998).

Addition Polymerization Catalysis

Research on cycloaliphatic polyolefins with functional groups obtained through Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives revealed the potential for these materials in creating polymers with specific functional attributes. The process demonstrates selective polymerization of the exo isomers of esters of bicyclo[2.2.1]hept-5-ene derivatives, highlighting the specificity of catalysts in polymer synthesis (Mathew et al., 1996).

Photoreactive Polymer Development

Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) was developed as a functional polymer that undergoes a photo-Fries rearrangement under UV irradiation, leading to a significant increase in the refractive index. This property is particularly valuable for optical applications, such as waveguiding, due to the unusually large refractive index change and enhanced chemical reactivity for postexposure modification (Griesser et al., 2009).

Stereoselective Carbomagnesiation

A study on the carbomagnesiation reactions of various norbornenes with ethyl Grignard reagents in the presence of TaCl5 demonstrated high yields and stereoselectivity, providing insight into the mechanistic aspects of metal-catalyzed reactions involving bicyclic structures. This research aids in understanding the formation of specific stereoisomers in organic synthesis (Sultanov et al., 2013).

properties

IUPAC Name

2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-14-5-6-15-12(13)11-8-9-3-4-10(11)7-9/h3-4,9-11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCLXDFOVCATLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627012
Record name 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS RN

46399-60-4
Record name 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.